3-(Pyrrolidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPBFTQZONVQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363999 | |

| Record name | 3-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115833-93-7 | |

| Record name | 3-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Pyrrolidin-1-yl)aniline chemical properties and structure

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

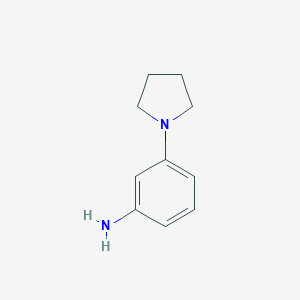

Chemical Identity and Structure

This compound is an organic compound featuring a pyrrolidine ring substituted at the meta-position of an aniline moiety.[1] This structure is a common scaffold in medicinal chemistry, with the pyrrolidine group often explored for its potential to modulate physicochemical properties and biological activity.[2]

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 3-pyrrolidin-1-ylaniline[1][3] |

| CAS Number | 115833-93-7[1][3][4] |

| PubChem CID | 1518808[1][3] |

| Molecular Formula | C₁₀H₁₄N₂[1][3][4][5] |

| SMILES | C1CCN(C1)C2=CC=CC(=C2)N[1][3] |

| InChI | InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2[1] |

| InChIKey | DNPBFTQZONVQDX-UHFFFAOYSA-N[1][3] |

| Synonyms | 3-(1-Pyrrolidinyl)aniline, 3-pyrrolidin-1-yl aniline, 3-(pyrrolidin-1-yl)-phenylamine[3][4][5] |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.23 g/mol | PubChem[1], ChemScene[4] |

| Monoisotopic Mass | 162.115698455 Da | PubChem[1] |

| Physical Form | Reddish-brown powder | Sigma-Aldrich |

| Purity | ≥95% - 98% (typical commercial) | AChemBlock, ChemScene[4] |

| Storage Conditions | Room temperature, protect from light | ChemScene[4], Sigma-Aldrich[6] |

Table 3: Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP | 1.869 | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene[4] |

| Hydrogen Bond Donor Count | 1 | ChemScene[4] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[4] |

| Rotatable Bond Count | 1 | ChemScene[4] |

Experimental Protocols & Methodologies

While specific, detailed protocols for the synthesis and analysis of this compound are proprietary to individual manufacturers, general methodologies applicable to this class of compounds are well-established.

General Synthesis Protocol: Reductive Condensation

A common method for synthesizing N-aryl-substituted pyrrolidines involves the reductive condensation of an aniline with 2,5-dimethoxytetrahydrofuran.[7]

Methodology:

-

Reaction Setup: Aniline (or a substituted aniline like 3-aminoaniline) is dissolved in an acidic aqueous medium.

-

Addition of Reagents: 2,5-dimethoxytetrahydrofuran is added to the solution.

-

Reduction: A reducing agent, such as sodium borohydride, is introduced to the mixture.[7]

-

Reaction Conditions: The reaction proceeds, often at room temperature, to afford the N-aryl pyrrolidine.[7]

-

Work-up and Purification: The reaction mixture is worked up using standard procedures, such as extraction with an organic solvent, followed by drying and evaporation of the solvent. The crude product is then purified, typically by column chromatography, to yield the final compound.

Analytical Protocol: Purity and Identity Confirmation

The purity and identity of aniline derivatives are typically determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS).[8][9]

Methodology (Based on EPA Method 8131 for Anilines): [9]

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., toluene) to a known concentration.[9]

-

Calibration: Calibration standards of known concentrations are prepared to generate a standard curve.[9]

-

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector (NPD) or a mass spectrometer.[9]

-

Compound Identification: The retention time of the analyte is compared to that of a known standard. For absolute confirmation, GC-MS is recommended to compare the mass spectrum of the analyte with a reference spectrum.[9]

-

Quantification: The concentration of the analyte is determined by comparing its peak area to the calibration curve.

Caption: A generalized workflow for the synthesis and evaluation of a chemical compound.

Biological Context and Potential Applications

The pyrrolidine ring is a key structural motif found in numerous biologically active compounds and natural products.[2] Derivatives of pyrrolidine are known to exhibit a wide range of pharmacological activities, including:

Specifically, 3-(3-aryl-pyrrolidin-1-yl) derivatives have been investigated as antibacterial agents that function by inhibiting inorganic pyrophosphatase.[12] While the specific biological activity of this compound is not extensively documented in the provided literature, its structure suggests it is a viable candidate for use as a building block in the synthesis of more complex molecules for drug discovery and lead optimization studies.[11][12]

Safety and Handling

This compound is classified as a hazardous substance.

Table 4: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] |

| H314 | Causes severe skin burns and eye damage[1] |

| H332 | Harmful if inhaled[1] |

| H335 | May cause respiratory irritation[1] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. 3-Pyrrolidin-1-ylaniline, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline (CAS: 115833-93-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)aniline is a chemical compound featuring a pyrrolidine ring attached to an aniline moiety at the meta-position. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrrolidine and aniline scaffolds in a wide range of biologically active molecules. The pyrrolidine ring, a five-membered saturated heterocycle, can impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional structural element that can be crucial for target binding. The aniline portion serves as a versatile synthetic handle for further chemical modifications, making this compound a valuable building block for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and potential applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively reported in the public domain, the following tables summarize the available computed and vendor-supplied information.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 115833-93-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1] |

| Physical Appearance | Reddish-brown powder | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | [1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | No experimentally verified spectrum is publicly available. |

| ¹³C NMR | No experimentally verified spectrum is publicly available. |

| Mass Spectrometry | Molecular Ion (m/z): 162.12 (Calculated for C₁₀H₁₄N₂) |

| Infrared (IR) | No experimentally verified spectrum is publicly available. |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds. A plausible synthetic route involves the coupling of a haloaniline, such as 3-bromoaniline or 3-fluoroaniline, with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example adapted from procedures for similar aryl amines.

Materials:

-

3-Bromoaniline (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene, followed by the addition of pyrrolidine via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in drug discovery, primarily due to the favorable properties conferred by the pyrrolidine ring and the synthetic versatility of the aniline moiety.

Role as a Scaffold for Kinase Inhibitors

Aniline and its derivatives are key components in a large number of kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The pyrrolidine group can occupy adjacent hydrophobic pockets, and its non-planar structure can be exploited to achieve higher binding affinity and selectivity. The amino group of the aniline serves as a convenient attachment point for various heterocyclic systems, which are common in kinase inhibitor design.

Potential Modulation of Signaling Pathways

While no specific biological targets for this compound have been reported, derivatives containing this scaffold could potentially modulate key signaling pathways implicated in diseases such as cancer. Two of the most important pathways in this context are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of great interest in oncology. Aniline derivatives have been explored as inhibitors of this pathway.

Caption: Simplified representation of the PI3K/Akt/mTOR signaling pathway.[4][]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Pyrrolidine-containing compounds have been investigated as inhibitors of kinases within this pathway.

Caption: Simplified representation of the MAPK/ERK signaling pathway.[6]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Buchwald-Hartwig amination provides a reliable route to this compound. While specific biological data for this compound is limited, its structural features suggest significant potential for the development of novel therapeutics, particularly as inhibitors of protein kinases involved in key cellular signaling pathways. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to design and synthesize new chemical entities for the treatment of human diseases.

References

Spectroscopic and Analytical Characterization of 3-(1-Pyrrolidinyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 3-(1-Pyrrolidinyl)aniline (CAS No. 115833-93-7). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, quality control, and application of this and related compounds.

Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 3-(Pyrrolidin-1-yl)aniline | PubChem[1] |

| Synonyms | N-(3-aminophenyl)pyrrolidine, 3-Pyrrolidin-1-ylaniline | PubChem[1] |

| CAS Number | 115833-93-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| Purity | ≥98% (Typical) | ChemScene[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data are for N-phenylpyrrolidine, which is structurally equivalent to pyrrolidinyl-aniline. The specific isomer (ortho, meta, or para) was not explicitly stated in the source data, but the pattern is consistent with a substituted aniline.

Table 1: ¹H NMR Data for N-Phenylpyrrolidine in CDCl₃ (400 MHz) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 - 7.13 | m | 2H | Ar-H |

| 6.58 | t, J = 7.2 Hz | 1H | Ar-H |

| 6.50 | d, J = 8.4 Hz | 2H | Ar-H |

| 3.20 | t, J = 6.8 Hz | 4H | N-CH₂ (pyrrolidine) |

| 1.94 - 1.90 | m | 4H | CH₂-CH₂ (pyrrolidine) |

Table 2: ¹³C NMR Data for N-Phenylpyrrolidine in CDCl₃ (100 MHz) [3]

| Chemical Shift (δ) ppm | Assignment |

| 139.3 | Ar-C |

| 129.0 | Ar-CH |

| 115.2 | Ar-CH |

| 111.5 | Ar-CH |

| 47.4 | N-CH₂ (pyrrolidine) |

| 25.3 | CH₂-CH₂ (pyrrolidine) |

Mass Spectrometry (MS)

Mass spectrometry data for 3-(1-Pyrrolidinyl)aniline is available through various databases, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The expected molecular ion peak and key fragments are summarized below.

Table 3: Predicted Mass Spectrometry Data for 3-(1-Pyrrolidinyl)aniline

| m/z | Ion | Notes |

| 162 | [M]⁺ | Molecular Ion |

| 161 | [M-H]⁺ | Loss of a hydrogen atom |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(1-Pyrrolidinyl)aniline will exhibit characteristic absorption bands for the functional groups present. As a primary aromatic amine and a tertiary aliphatic amine (within the pyrrolidine ring), the following absorptions are expected.

Table 4: Expected FT-IR Absorption Bands for 3-(1-Pyrrolidinyl)aniline

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2840 | C-H Stretch | Pyrrolidine Ring (Aliphatic) |

| 1650 - 1580 | N-H Bend | Primary Aromatic Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 910 - 665 | N-H Wag | Primary Aromatic Amine |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aniline derivatives and are applicable to 3-(1-Pyrrolidinyl)aniline.

NMR Spectroscopy Protocol[4][5]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a 300-600 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single pulse.

-

Number of Scans : 16-64.

-

Relaxation Delay : 1-5 seconds.

-

Spectral Width : -2 to 12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled single pulse.

-

Number of Scans : ≥1024.

-

Relaxation Delay : 2 seconds.

-

Spectral Width : 0 to 200 ppm.

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (GC-MS) Protocol[4][6]

-

Sample Preparation : Prepare a dilute solution (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatography Conditions :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5).

-

Carrier Gas : Helium or hydrogen.

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition : Scan a relevant m/z range (e.g., 50-400 amu).

-

FT-IR Spectroscopy Protocol[4][7]

-

Sample Preparation (KBr Pellet Method) :

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent disk using a pellet press.

-

-

Instrumentation : Fourier-Transform Infrared Spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized aniline derivative like 3-(1-Pyrrolidinyl)aniline.

Caption: Logical workflow for the synthesis and characterization of 3-(1-Pyrrolidinyl)aniline.

The following diagram illustrates the relationship between the analytical techniques and the information they provide for structural elucidation.

Caption: Relationship between analytical techniques and the information they provide.

References

An In-depth Technical Guide to 3-pyrrolidin-1-ylaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-pyrrolidin-1-ylaniline, a versatile building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, and synthesis methodologies, with a focus on the robust Buchwald-Hartwig amination. Furthermore, it explores the current understanding of its biological activities, particularly through the lens of its derivatives, and discusses its potential applications in drug discovery. Experimental protocols for both synthesis and biological evaluation are provided to enable practical application in a research setting.

Introduction

3-pyrrolidin-1-ylaniline, a substituted aniline featuring a pyrrolidine moiety, has garnered interest in the field of drug discovery due to the prevalence of the pyrrolidine ring in numerous FDA-approved drugs.[1] This scaffold is recognized for its ability to impart favorable pharmacokinetic properties and to serve as a key pharmacophore in a variety of biologically active molecules. This guide aims to consolidate the available technical information on 3-pyrrolidin-1-ylaniline, providing a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of 3-pyrrolidin-1-ylaniline are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | 3-pyrrolidin-1-ylaniline | [2] |

| Synonyms | 3-(1-Pyrrolidinyl)aniline, 3-Pyrrolidin-1-yl-phenylamine | [2] |

| CAS Number | 115833-93-7 | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂ | [2][3] |

| Molecular Weight | 162.23 g/mol | [2][3] |

| Appearance | Not specified (commercially available) | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Synthesis of 3-pyrrolidin-1-ylaniline

The synthesis of 3-pyrrolidin-1-ylaniline can be effectively achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination.[1][4] This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

General Synthesis Workflow

A plausible and efficient synthetic route to 3-pyrrolidin-1-ylaniline is the Buchwald-Hartwig amination of 3-bromoaniline with pyrrolidine. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is adapted from the synthesis of a structurally similar compound, 3-methoxy-4-(1-pyrrolidinyl)aniline, and can be optimized for the synthesis of 3-pyrrolidin-1-ylaniline.[1]

Materials:

-

3-Bromoaniline

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To an oven-dried Schlenk tube, add 3-bromoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (5 mL) and pyrrolidine (1.2 mmol).

-

Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-pyrrolidin-1-ylaniline.

Biological Activity and Applications in Drug Discovery

While direct biological data for 3-pyrrolidin-1-ylaniline is limited in publicly available literature, its derivatives have shown promising activity, particularly as antibacterial agents. This suggests that the 3-pyrrolidin-1-ylaniline core serves as a valuable scaffold for the development of novel therapeutics.

Antibacterial Activity of Derivatives

A study by Guan, et al. described the synthesis and evaluation of a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines as inhibitors of inorganic pyrophosphatase, a potential antibacterial target. Several of these compounds, which are derivatives of 3-pyrrolidin-1-ylaniline, exhibited significant antibacterial activity against various bacterial strains.

Table of Antibacterial Activity (MIC in μM)

| Compound | M. tuberculosis (MABA) | M. tuberculosis (LORA) | S. aureus (MRSA) | B. anthracis | B. subtilis |

| 12j | >128 | 47 | >50 | >128 | >128 |

| 12k | >128 | >128 | >50 | 64 | 128 |

| 22a | 64 | >128 | >50 | 32 | 64 |

| 22b | 15 | >128 | >50 | 16 | 32 |

| 22g | 128 | >128 | 30 | 32 | 64 |

| 22h | >128 | >128 | 16 | 16 | 32 |

Data extracted from Guan, L., et al. (2012).

Experimental Protocol: Antibacterial Susceptibility Testing

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains, based on the methodology used for the derivatives of 3-pyrrolidin-1-ylaniline.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 Broth)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the appropriate growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain to be tested.

-

Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C, specific atmospheric conditions) for a specified period (e.g., 24-48 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by 3-pyrrolidin-1-ylaniline itself are not yet well-defined in the literature. However, the study on its triazine derivatives suggests that they may exert their antibacterial effects through the inhibition of inorganic pyrophosphatase.

Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by 3-pyrrolidin-1-ylaniline and its simpler analogs to fully understand their therapeutic potential.

Conclusion

3-pyrrolidin-1-ylaniline is a valuable and accessible chemical entity with significant potential in drug discovery. Its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. While the biological profile of the parent compound requires further investigation, its derivatives have demonstrated promising antibacterial activity. This technical guide provides a foundational resource for researchers, offering key data and experimental protocols to facilitate the exploration and utilization of 3-pyrrolidin-1-ylaniline in the development of novel therapeutic agents. Future studies should focus on expanding the biological characterization of this scaffold and its derivatives to uncover new therapeutic applications.

References

Physical and chemical properties of 3-(Pyrrolidin-1-yl)aniline

An in-depth technical guide on the physical and chemical properties of 3-(Pyrrolidin-1-yl)aniline for researchers, scientists, and drug development professionals.

Introduction

This compound, a substituted aniline derivative, is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrrolidine ring attached to an aniline moiety, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Chemical Structure

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties are not extensively reported in the literature, computed values from reliable sources are included to provide estimations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| CAS Number | 115833-93-7 | PubChem[1] |

| Appearance | Reddish-brown powder | Sigma-Aldrich |

| Purity | ≥95% - ≥98% | Sigma-Aldrich, ChemScene[2] |

| Storage Conditions | Room temperature, protect from light | ChemScene, Sigma-Aldrich[2][3] |

| XLogP3-AA (Computed) | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem[1] |

Solubility

pKa

The basicity of amines is a key chemical property. While an experimental pKa value for this compound is not explicitly documented in the searched literature, the pKa of the conjugate acid of cyclic tertiary amines typically falls in the range of 9-11.[6] The aniline moiety will also have a pKa associated with its protonated form, which is generally lower than that of aliphatic amines.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound in the NIST Mass Spectrometry Data Center.[1] The major peaks observed are at m/z values of 162 (molecular ion), 161, and 65.[1]

A proposed fragmentation pattern is outlined below:

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups. The IR spectrum of pyrrolidine shows an N-H stretch between 3300 and 3400 cm⁻¹.[7] Aromatic amines typically exhibit N-H stretching bands in the range of 3300-3500 cm⁻¹.[8] The C-N stretching in aromatic systems is found around 1250-1340 cm⁻¹.[8] Aromatic hydrocarbons show C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis and Reactivity

Synthesis

A common method for the synthesis of N-aryl pyrrolidines is the Buchwald-Hartwig amination.[14][15][16] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine.[16] For the synthesis of this compound, this could involve the reaction of a 3-haloaniline (e.g., 3-bromoaniline) with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: General Buchwald-Hartwig Amination Workflow.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2-1.4 mmol), a palladium precatalyst (0.5-2 mol%), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide, 1.4 mmol).[17] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.The reaction mixture is heated with stirring for the appropriate time, monitoring by TLC or GC-MS.Upon completion, the reaction is cooled to room temperature, diluted, and subjected to an aqueous workup.The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the aniline and pyrrolidine moieties.

-

Aniline Moiety: The primary aromatic amine group is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization. The amino group is also an activating, ortho-, para-director for electrophilic aromatic substitution, although the pyrrolidinyl group will also influence the regioselectivity.

-

Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is basic and nucleophilic. It can react with electrophiles and participate in acid-base chemistry.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a range of potential applications. This guide has summarized the available information on its physical and chemical properties. While several key experimental data points are not yet widely published, the provided information, including computed values and data from related compounds, offers a valuable starting point for researchers. Further experimental characterization of this compound would be beneficial to the scientific community.

References

- 1. This compound | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. rsc.org [rsc.org]

- 11. acadiau.ca [acadiau.ca]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide on the Safety and Hazards of 3-(Pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 3-(Pyrrolidin-1-yl)aniline based on publicly available data. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound is an aromatic amine derivative that incorporates a pyrrolidine moiety. Its structural similarity to aniline suggests potential applications as a building block in medicinal chemistry and materials science. However, the presence of the aniline substructure also raises concerns about its toxicological profile, as anilines are known to exhibit significant health hazards. This guide synthesizes the available safety data, provides generalized experimental context, and outlines the potential hazards associated with this compound to inform safe handling and risk assessment in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for understanding its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 115833-93-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Not specified; likely an oil or solid | |

| Storage Conditions | 4°C, protect from light | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin corrosion/irritation, and eye damage.[3][4]

Table 3.1: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |

Note: The GHS classification is based on information from multiple supplier safety data sheets and chemical databases.[1][3][4]

Table 3.2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | |

| P304 + P340 + P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. | |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Table 4.1: Acute Toxicity Data for Aniline (for reference)

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 250 mg/kg |

| Dermal (LD50) | Rabbit | 820 mg/kg |

| Inhalation (LC50) | Mouse | 248 ppm (4 hours) |

Source: Safety Data Sheet for Aniline.[1]

It is important to note that while these values provide an indication of the potential toxicity, the toxicological profile of this compound may differ.

Potential Mechanism of Toxicity

No specific studies on the mechanism of toxicity for this compound have been found. However, the toxicity of aniline and its derivatives is well-documented and is believed to proceed via metabolic activation. The proposed pathway, which may be relevant for this compound, is illustrated below. Aniline exposure can lead to neuron and spleen toxicity.[5] The molecular mechanism of aniline-induced spleen toxicity is not fully understood, but studies suggest it involves iron overload and the initiation of oxidative/nitrosative stress, leading to damage of proteins, lipids, and DNA in the spleen.[5]

References

- 1. fishersci.com [fishersci.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. oecd.org [oecd.org]

- 4. This compound | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(pyrrolidin-1-yl)aniline derivatives and their analogues, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications as kinase inhibitors and antibacterial agents.

Core Structure and Chemical Properties

The foundational structure of this class of compounds is this compound, which features a central aniline ring substituted at the 3-position with a pyrrolidine moiety. The basic chemical and physical properties of the parent compound are summarized below.

| Property | Value |

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 115833-93-7 |

| SMILES | C1CCN(C1)C2=CC=CC(=C2)N |

| InChIKey | DNPBFTQZONVQDX-UHFFFAOYSA-N |

Data sourced from PubChem CID 1518808.[1]

The pyrrolidine ring is a key feature, as this five-membered nitrogen heterocycle is a prevalent scaffold in many FDA-approved drugs.[2][3] Its three-dimensional structure allows for effective exploration of the pharmacophore space, contributing to the stereochemistry and overall bioactivity of the molecule.[3][4] The aniline portion of the molecule provides a versatile platform for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution or cross-coupling reactions.

General Synthetic Experimental Protocol

A representative synthetic route for N-aryl pyrrolidines involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran.

Materials:

-

Substituted aniline

-

2,5-dimethoxytetrahydrofuran

-

Sodium borohydride

-

Water

-

Acid (e.g., acetic acid)

-

Organic solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted aniline in an acidic aqueous medium.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Slowly add sodium borohydride to the reaction mixture while maintaining the temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired this compound derivative.

This method is advantageous due to its compatibility with a variety of functional groups on the aniline ring.[5] Other synthetic strategies include the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones from aniline, an aldehyde, and diethyl acetylenedicarboxylate in the presence of citric acid.[6][7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition

A significant area of interest for this class of compounds is their activity as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, especially internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia and are associated with a poor prognosis.[8][9] Several studies have identified this compound analogues as potent inhibitors of FLT3-ITD. For instance, imidazo[4,5-b]pyridine derivatives bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent have shown submicromolar activities against FLT3-ITD.[10]

FLT3-ITD Signaling Pathway

The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the receptor. This triggers downstream signaling cascades, including the PI3K/AKT, MAPK, and STAT5 pathways, which promote cell proliferation and survival.[2][9]

References

- 1. This compound | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [The mechanism of action of isoniazid. A chemical model of activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The 3-(Pyrrolidin-1-yl)aniline Scaffold: A Privileged Motif in the Pursuit of Novel Therapeutics

For the attention of Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with the identification of "privileged scaffolds" playing a pivotal role in the design of new drugs. These molecular frameworks have demonstrated the ability to interact with multiple biological targets, offering a fertile ground for the development of potent and selective modulators of cellular processes. The 3-(pyrrolidin-1-yl)aniline core has emerged as one such scaffold, featuring in a variety of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its implication in a crucial signaling pathway.

Diverse Biological Activities of the this compound Scaffold

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating notable potential in oncology and infectious diseases. The inherent structural features of this scaffold, including the basic pyrrolidine nitrogen and the aromatic aniline ring, provide a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting Choline Kinase

A significant area of investigation for compounds featuring a motif structurally related to this compound is the inhibition of choline kinase (ChoK). ChoK is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. In many cancer cells, ChoK is overexpressed, leading to altered choline metabolism, which is considered a hallmark of cancer. Inhibition of ChoK has emerged as a promising strategy to selectively target cancer cells.

A series of non-symmetrical choline kinase inhibitors, characterized by a 4-(pyrrolidin-1-yl)pyridinium cation linked to a 3-aminophenol head, have shown potent inhibitory activity against ChoKα1 and significant antiproliferative effects against various human tumor cell lines.[1]

The following tables summarize the in vitro inhibitory effects of a series of compounds (3a-h and 4a-h) featuring a 4-(pyrrolidin-1-yl)pyridinium moiety linked to a 3-aminophenol head, which is structurally analogous to the this compound scaffold.[1]

Table 1: In Vitro Choline Kinase α1 (ChoKα1) Inhibitory Activity. [1]

| Compound | Linker Length (n) | Linker Attachment | IC₅₀ (µM) |

| 3a | 2 | O | > 100 |

| 3b | 3 | O | > 100 |

| 3c | 4 | O | 15.0 ± 1.2 |

| 3d | 5 | O | 12.0 ± 1.0 |

| 3e | 6 | O | > 100 |

| 3f | 8 | O | > 100 |

| 3g | 10 | O | 35.0 ± 2.5 |

| 3h | 12 | O | 28.0 ± 2.1 |

| 4a | 2 | N | 8.5 ± 0.7 |

| 4b | 3 | N | 7.0 ± 0.5 |

| 4c | 4 | N | 9.0 ± 0.8 |

| 4d | 5 | N | 10.0 ± 0.9 |

| 4e | 6 | N | 8.0 ± 0.6 |

| 4f | 8 | N | 6.5 ± 0.4 |

| 4g | 10 | N | 7.5 ± 0.6 |

| 4h | 12 | N | 9.5 ± 0.8 |

Table 2: In Vitro Antiproliferative Activity (GI₅₀) in Human Cancer Cell Lines. [1]

| Compound | A549 (Lung) | HCT-116 (Colon) | SW-620 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | Jurkat (Leukemia) |

| 3a | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 3b | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 3c | 10.5 ± 0.9 | 8.5 ± 0.7 | 12.0 ± 1.0 | 9.0 ± 0.8 | 15.0 ± 1.2 | 5.0 ± 0.4 |

| 3d | 8.0 ± 0.6 | 6.5 ± 0.5 | 9.5 ± 0.8 | 7.0 ± 0.6 | 11.0 ± 0.9 | 3.5 ± 0.3 |

| 3e | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 3f | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 3g | 25.0 ± 2.0 | 20.0 ± 1.6 | 30.0 ± 2.4 | 22.0 ± 1.8 | 35.0 ± 2.8 | 15.0 ± 1.2 |

| 3h | 20.0 ± 1.6 | 18.0 ± 1.4 | 25.0 ± 2.0 | 19.0 ± 1.5 | 28.0 ± 2.2 | 12.0 ± 1.0 |

| 4a | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 4b | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 4c | 30.0 ± 2.4 | 25.0 ± 2.0 | 35.0 ± 2.8 | 28.0 ± 2.2 | 40.0 ± 3.2 | 18.0 ± 1.4 |

| 4d | 28.0 ± 2.2 | 22.0 ± 1.8 | 32.0 ± 2.6 | 25.0 ± 2.0 | 38.0 ± 3.0 | 16.0 ± 1.3 |

| 4e | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |

| 4f | 15.0 ± 1.2 | 12.0 ± 1.0 | 18.0 ± 1.4 | 14.0 ± 1.1 | 20.0 ± 1.6 | 8.0 ± 0.6 |

| 4g | 22.0 ± 1.8 | 19.0 ± 1.5 | 28.0 ± 2.2 | 20.0 ± 1.6 | 30.0 ± 2.4 | 14.0 ± 1.1 |

| 4h | 18.0 ± 1.4 | 16.0 ± 1.3 | 22.0 ± 1.8 | 17.0 ± 1.4 | 25.0 ± 2.0 | 10.0 ± 0.8 |

Antibacterial Activity

The this compound scaffold has also been incorporated into molecules with antibacterial properties. For instance, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines were synthesized and found to exhibit inhibitory activity against inorganic pyrophosphatase, a potential target for novel antibacterial agents. One of the analogs displayed promising antibiotic activity against various drug-resistant strains of Staphylococcus aureus, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of scientific research. Below are methodologies for key experiments cited in the evaluation of compounds containing the this compound scaffold and its close analogs.

Choline Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of choline kinase.

Materials:

-

Recombinant human Choline Kinase α1 (ChoKα1)

-

Choline chloride

-

[γ-³²P]ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

P81 phosphocellulose paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, choline chloride, and [γ-³²P]ATP.

-

Add the test compound at various concentrations to the wells of a microtiter plate.

-

Initiate the reaction by adding the ChoKα1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a typical choline kinase inhibition assay.

Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[3]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add the test compound at various concentrations to the wells. Include control wells with vehicle (DMSO) only.

-

Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value.

Caption: General workflow for an antiproliferative MTT assay.

Signaling Pathway

The inhibition of choline kinase by compounds containing a this compound-related scaffold has a direct impact on the Kennedy pathway for phosphatidylcholine synthesis. This disruption of choline metabolism can lead to a reduction in the levels of phosphocholine, a key metabolite that is often elevated in cancer cells. The downstream effects of ChoK inhibition can trigger cellular stress and ultimately lead to apoptosis in cancer cells, while having a cytostatic effect on non-tumorigenic cells.[4]

Caption: Inhibition of Choline Kinase by this compound analogs.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its presence in compounds with potent anticancer and antibacterial activities highlights its versatility and potential for further development. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to build upon in their efforts to develop new drugs based on this privileged scaffold. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of diseases.

References

The Versatile Scaffold: 3-(Pyrrolidin-1-yl)aniline as a Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to introduce favorable three-dimensional structural diversity into drug candidates.[1] When coupled with an aniline moiety, it forms a privileged scaffold, the pyrrolidinyl-aniline core, which has been successfully exploited in the design of a wide array of therapeutic agents. This technical guide focuses on the utility of 3-(pyrrolidin-1-yl)aniline as a versatile building block in the synthesis of bioactive molecules, with a particular emphasis on its applications in the development of kinase inhibitors, agents for neurodegenerative diseases, and compounds with anti-inflammatory and antibacterial properties.

The this compound scaffold offers a unique combination of a hydrogen bond donating amino group and a lipophilic, yet polar, pyrrolidine ring. This arrangement provides medicinal chemists with a valuable starting point for creating molecules with the potential for specific and potent interactions with biological targets. The aniline nitrogen serves as a key handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Application in Kinase Inhibitor Design

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a "hinge-binder" that interacts with the ATP-binding site of the kinase. The incorporation of a pyrrolidine ring can enhance solubility, modulate lipophilicity, and provide additional interaction points within the binding pocket, thereby improving potency and selectivity.

While specific data for this compound as a direct precursor is limited in publicly available literature, the closely related 4-(pyrrolidin-1-yl)phenyl moiety has been shown to be essential for the activity of certain inhibitors. For instance, in a series of 6-substituted indole and benzothiophene derivatives designed as inhibitors of the protein-protein interactions between AF9/ENL and AF4 or DOT1L, a 4-(pyrrolidin-1-yl)phenyl substituent was found to be a key determinant of inhibitory activity.[2]

Structure-Activity Relationship (SAR) Insights:

In the context of 6-substituted indole carboxamides, the replacement of a piperidin-1-ylphenyl group with a pyrrolidin-1-ylphenyl group resulted in a compound with comparable potency, highlighting the favorable properties of the pyrrolidine ring.[2] Specifically, the ring-contracted compound 3, featuring a pyrrolidin-1-ylphenyl substituent, demonstrated an IC50 of 2.8 µM, similar to its piperidinyl analogue (IC50 = 3.3 µM).[2] This suggests that the five-membered pyrrolidine ring is well-tolerated and can effectively occupy the same binding pocket as the larger piperidine ring in this particular target.

Furthermore, studies on substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors demonstrate the utility of functionalized anilines in this therapeutic area.[3] The synthetic strategy often involves a Buchwald-Hartwig cross-coupling reaction, where the aniline derivative is coupled with a halogenated quinolone core.[3]

Quantitative Data on Related Kinase Inhibitors:

The following table summarizes the inhibitory activities of some kinase inhibitors bearing the related 4-(pyrrolidin-1-yl)phenyl moiety.

| Compound ID | Core Scaffold | Target | IC50 (µM) | Reference |

| 3 | Indole | AF9-DOT1L PPI | 2.8 | [2] |

| 25 | Benzothiophene | AF9-DOT1L PPI | 5.3 | [2] |

Signaling Pathway Illustration

Caption: General signaling pathway of a kinase cascade and the point of intervention for a kinase inhibitor.

Application in Neurodegenerative Diseases

The development of multi-target-directed ligands is a promising strategy for treating complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Pyrrolidine derivatives have been investigated for their potential to modulate key pathological processes in these diseases, including cholinesterase inhibition and the aggregation of amyloid-β (Aβ) peptides.

While direct evidence for the use of this compound in this context is not prominent, related structures have shown significant promise. For example, a carbazole-stilbene hybrid containing a 2-(pyrrolidin-1-yl)ethyl)thiourea moiety demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as inhibition of Aβ aggregation.[4]

Another study highlighted N-substituted pyrrolidine derivatives as multi-target agents for neurodegenerative diseases, capable of inhibiting cholinesterases and fatty-acid amide hydrolase 1 (FAAH), an enzyme involved in neuroinflammation.[5]

Quantitative Data on Related Compounds for Neurodegenerative Diseases:

| Compound Class | Target(s) | Key Findings | Reference |

| Carbazole-stilbene hybrid with pyrrolidine moiety | AChE, BChE, Aβ aggregation | Good inhibitory activities and significant inhibition of self-mediated Aβ1-42 aggregation. | [4] |

| N-substituted pyrrolidine derivatives | AChE, BuChE, FAAH | Showed sufficient inhibitory activity on AChE and BuChE. | [5] |

| Chromen-4-one derivative with pyrrolidine moiety | AChE, Aβ aggregation | Potent anti-AChE activity (IC50 = 0.01 µM) and inhibited self-induced Aβ aggregation. | [6] |

Logical Workflow for Multi-Target Drug Discovery

Caption: A logical workflow for the discovery of multi-target-directed ligands for neurodegenerative diseases.

Anti-inflammatory and Analgesic Applications

The pyrrolidine scaffold is also a component of molecules with anti-inflammatory and analgesic properties. A study on new pyrrolidine derivatives, synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines, revealed compounds with significant anti-inflammatory and analgesic effects.[7][8] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[8]

Although this synthesis does not directly use this compound as a starting material, it highlights the potential of combining the pyrrolidine and aniline moieties to create potent anti-inflammatory agents.

Antibacterial Activity

The versatility of the pyrrolidinyl-aniline scaffold extends to the development of antibacterial agents. A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were synthesized and found to inhibit inorganic pyrophosphatase, a potential target for novel antibacterial drugs.[9] One of the synthesized compounds displayed promising antibiotic activity against a range of drug-resistant Staphylococcus aureus strains, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis.[9]

Experimental Protocols

General Synthetic Procedure for 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines

This protocol is adapted from the synthesis of related triazine derivatives and illustrates a potential synthetic route starting from a pyrrolidine-containing intermediate.

Step 1: Synthesis of the Triazine Sulfone Intermediate

A solution of selenium dioxide in aqueous dioxane is prepared and heated. To this is added a solution of the appropriate ketone precursor. The mixture is refluxed for several hours. After cooling, the solids are filtered, and the solvent is evaporated. The residue is partially dissolved in ethyl acetate, and the product is isolated by filtration.[9]

Step 2: Deprotection of the Pyrrolidine Intermediate

If a Boc-protected pyrrolidine precursor is used, the N-Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane.

Step 3: Coupling of the Triazine Sulfone and Pyrrolidine

The crude deprotected pyrrolidine is treated with the triazine sulfone intermediate in the presence of a base, such as triethylamine, to yield the final 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine product.[9]

General Protocol for Inorganic Pyrophosphatase Inhibition Assay

This assay is used to evaluate the inhibitory activity of compounds against inorganic pyrophosphatase.

-

Enzyme Preparation: The target enzyme (e.g., M. tuberculosis inorganic pyrophosphatase) is expressed and purified according to published protocols.[9] The enzyme concentration is determined spectrophotometrically.

-

Assay Procedure: A malachite green-based colorimetric assay is employed. The reaction mixture contains the enzyme, the substrate (inorganic pyrophosphate), and the test compound at various concentrations in a suitable buffer.

-

Data Analysis: The amount of inorganic phosphate produced is quantified by measuring the absorbance of the malachite green-molybdate-phosphate complex. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Experimental Workflow Diagram

Caption: A general experimental workflow from synthesis to biological evaluation of this compound derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent structural features provide a solid foundation for the design of potent and selective inhibitors of various biological targets. While more research is needed to fully explore the potential of this specific scaffold across a broader range of therapeutic areas, the existing literature on related structures strongly supports its utility in the development of novel kinase inhibitors, multi-target agents for neurodegenerative diseases, and compounds with anti-inflammatory and antibacterial activities. The synthetic accessibility of this compound, coupled with its favorable physicochemical properties, ensures its continued importance in the ongoing quest for new and improved medicines.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrolidin-1-yl)aniline is a key chemical intermediate that has found significant application in the development of various therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its role as a crucial building block in medicinal chemistry. Detailed experimental protocols for its synthesis are presented, alongside a summary of its known physicochemical properties. Furthermore, this guide explores the compound's utility in the synthesis of biologically active molecules and visualizes a potential synthetic pathway and a relevant biological signaling pathway where its derivatives have shown activity.

Introduction

The fusion of an aniline core with a pyrrolidine moiety in this compound creates a versatile scaffold for chemical elaboration. The presence of the basic pyrrolidine nitrogen and the nucleophilic aromatic amine provides two distinct points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Its structural features have been particularly exploited in the design of molecules targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have first appeared in patent literature as a synthetic intermediate. Its CAS number, 115833-93-7, points to its registration in the chemical literature. The compound gained significance as a key intermediate in the synthesis of more complex molecules, particularly in the patent literature related to kinase inhibitors. For instance, its use as a building block for FMS-like tyrosine kinase 3 (FLT3) inhibitors highlights its importance in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 115833-93-7 | [1][2] |

| Appearance | Not specified, likely a solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| pKa | Not available |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The two most common approaches involve the reduction of a nitro-precursor or a direct coupling reaction.

Reduction of 1-(3-Nitrophenyl)pyrrolidine

This is a widely used and reliable method for the preparation of this compound. The synthesis starts with the nucleophilic aromatic substitution of a suitable 3-halonitrobenzene with pyrrolidine to form 1-(3-nitrophenyl)pyrrolidine. The nitro group is then reduced to the corresponding amine.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Nitrophenyl)pyrrolidine

-

To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added pyrrolidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(3-nitrophenyl)pyrrolidine, which can be purified by column chromatography if necessary.

Step 2: Reduction of 1-(3-Nitrophenyl)pyrrolidine

-

The 1-(3-nitrophenyl)pyrrolidine (1.0 eq) is dissolved in a solvent such as ethanol or methanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful and versatile method for the direct formation of the C-N bond between an aryl halide and pyrrolidine. This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance.

Experimental Protocol:

-

To a reaction vessel charged with 3-bromoaniline or 3-chloroaniline (1.0 eq), pyrrolidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand such as BINAP or Xantphos (0.02-0.10 eq) is added a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

-

The vessel is purged with an inert gas (argon or nitrogen), and an anhydrous solvent such as toluene or dioxane is added.

-

The reaction mixture is heated to 80-110 °C and stirred for several hours until completion.

-

The reaction is then cooled, quenched with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.